ethyl 2-cyano-4-phenylbutanoate
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Overview
Description
Ethyl 2-cyano-4-phenylbutanoate is an organic compound with the molecular formula C13H13NO3. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-phenylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-cyano-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including angiotensin-converting enzyme (ACE) inhibitors.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-phenylbutanoate involves its interaction with specific molecular targets. For example, in the synthesis of ACE inhibitors, the compound undergoes enzymatic reduction to form chiral intermediates that inhibit the activity of the ACE enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure .
Comparison with Similar Compounds
Ethyl 2-cyano-4-phenylbutanoate can be compared with other similar compounds such as:
Ethyl 2-oxo-4-phenylbutanoate: Similar structure but with a keto group instead of a cyano group.
Ethyl 2-cyano-4-oxo-4-phenylbutanoate: Contains an additional oxo group.
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate: Contains a fluorine atom on the phenyl ring
These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the unique versatility of this compound.
Properties
CAS No. |
93031-12-0 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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